![molecular formula C12H8F3NO2S B1300634 4-甲基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸 CAS No. 144059-85-8](/img/structure/B1300634.png)

4-甲基-2-[3-(三氟甲基)苯基]-1,3-噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

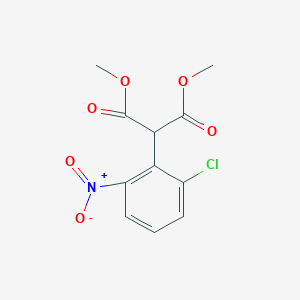

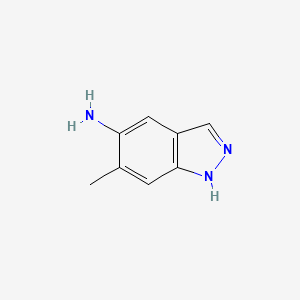

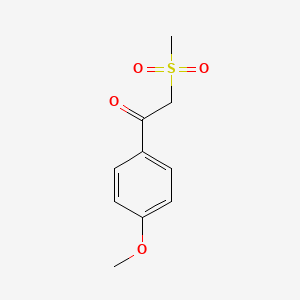

The compound “4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid” belongs to the class of organic compounds known as thiazoles, which are heterocycles with a ring consisting of two carbon atoms, one nitrogen atom, and one sulfur atom . The trifluoromethyl group attached to the phenyl ring is a common motif in pharmaceuticals and agrochemicals, enhancing the compound’s stability and lipophilicity .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method . The trifluoromethyl group could be introduced using a trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a phenyl ring through a carbon atom. The phenyl ring would have a trifluoromethyl group attached, and the thiazole ring would have a carboxylic acid group and a methyl group attached .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially participate in a variety of chemical reactions. Thiazoles can act as ligands in coordination chemistry, and the trifluoromethyl group could potentially undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and permeability .科学研究应用

Pharmaceutical Applications

The trifluoromethyl group, which is present in the compound, is found in many FDA-approved drugs . The trifluoromethyl group’s strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule’s metabolic stability, reactivity, and bioavailability . This makes it crucial for the development of pharmaceuticals .

Antifungal Activity

The compound’s structure could potentially be beneficial for antifungal activity . The benzene ring of the compound could hover in electropositive regions, which is beneficial for the antifungal activity .

Inflammation Regulation

The compound can play an important role in the regulation of central inflammation . It can also be used to control the brain inflammation process .

Organic Synthesis

The compound can be used in the field of organic synthesis . A novel trifluoromethylating reagent, which is efficient and selective, has been developed for precise control over the incorporation of the trifluoromethyl group into target molecules .

Material Science

The trifluoromethyl group in the compound is crucial for the development of materials science . The group’s ability to profoundly influence the physicochemical properties of compounds makes it a focal point of research in this field .

Electrochemical Oxidation

The deposition of thiophene derivatives with a –PhCF3 group by means of in situ electrochemical oxidation on the electrode surface is a promising alternative for molecularly imprinted polymers .

安全和危害

未来方向

作用机制

Target of Action

The primary target of 4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

The compound acts as an agonist to the PPAR . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it, which in turn regulates gene expression .

Biochemical Pathways

The activation of PPARs leads to the regulation of a number of biochemical pathways. These pathways are primarily involved in lipid metabolism, inflammation, and glucose homeostasis . The downstream effects of these pathways include the regulation of central inflammation and control of brain inflammation processes .

Pharmacokinetics

The compound’s lipophilicity and drug-likeness suggest it may have good bioavailability .

Result of Action

The activation of PPARs by the compound leads to a decrease in inflammation. This is particularly relevant in the context of central inflammation and brain inflammation processes . The compound’s action at the molecular and cellular level results in the regulation of gene expression related to these processes .

属性

IUPAC Name |

4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)19-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHABGKKKDITNFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363282 |

Source

|

| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

CAS RN |

144059-85-8 |

Source

|

| Record name | 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)

![Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B1300555.png)

![3,6-Dichloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1300590.png)

![ethyl 3-[(3-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B1300614.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)